molecular formula C22H22N2O4S2 B2513389 N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097901-03-5

N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2513389
CAS No.: 1097901-03-5
M. Wt: 442.55
InChI Key: JBMXUAIHJMQTRH-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxyphenyl group, and a thiophen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.

    Attachment of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group can be attached via a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide: shares structural similarities with other sulfonyl piperidine derivatives.

    Thiophen-2-ylsulfonyl compounds: These compounds have similar sulfonyl groups attached to a thiophene ring.

    Phenoxyphenyl derivatives: Compounds with phenoxyphenyl groups exhibit similar aromatic characteristics.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

IUPAC Name

N-(2-phenoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c25-22(19-12-6-7-15-24(19)30(26,27)21-14-8-16-29-21)23-18-11-4-5-13-20(18)28-17-9-2-1-3-10-17/h1-5,8-11,13-14,16,19H,6-7,12,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMXUAIHJMQTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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